molecular formula C23H15FN4O3 B11620014 3-(4-fluorophenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

3-(4-fluorophenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one

Cat. No.: B11620014
M. Wt: 414.4 g/mol
InChI Key: ZDOXYUBNQFOOIM-UHFFFAOYSA-N
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Description

3-(4-FLUOROPHENYL)-4-(2-NITROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE: is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrolo[3,4-c]pyrazole core, which is a fused ring system combining a pyrazole and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-FLUOROPHENYL)-4-(2-NITROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. One common approach is as follows:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with a diketone to form the pyrazole ring.

    Formation of the Pyrrole Ring: The pyrazole intermediate is then subjected to cyclization with an appropriate aldehyde or ketone to form the pyrrole ring.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrrole rings.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Halogenated precursors and palladium-catalyzed cross-coupling reactions are common.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives where the nitro group is reduced to an amine.

    Substitution: Various substituted derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex heterocyclic compounds.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Drug Development: Due to its structural complexity, it may exhibit biological activity and could be a lead compound in drug discovery.

Medicine

    Therapeutic Agents:

Industry

    Material Science: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(4-FLUOROPHENYL)-4-(2-NITROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would vary based on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-CHLOROPHENYL)-4-(2-NITROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE
  • 3-(4-METHOXYPHENYL)-4-(2-NITROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE

Uniqueness

The presence of the fluorophenyl group in 3-(4-FLUOROPHENYL)-4-(2-NITROPHENYL)-5-PHENYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE imparts unique electronic properties, potentially affecting its reactivity and interaction with biological targets. This distinguishes it from similar compounds with different substituents.

Properties

Molecular Formula

C23H15FN4O3

Molecular Weight

414.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-(2-nitrophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H15FN4O3/c24-15-12-10-14(11-13-15)20-19-21(26-25-20)23(29)27(16-6-2-1-3-7-16)22(19)17-8-4-5-9-18(17)28(30)31/h1-13,22H,(H,25,26)

InChI Key

ZDOXYUBNQFOOIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(C3=C(C2=O)NN=C3C4=CC=C(C=C4)F)C5=CC=CC=C5[N+](=O)[O-]

Origin of Product

United States

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